(3R)-3-Amino-3-methylpentanoic acid
Description
Significance of β-Amino Acids in Chemical Biology and Medicinal Chemistry
β-Amino acids are of considerable importance in the fields of chemical biology and medicinal chemistry. Their incorporation into peptide chains can induce unique secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids. nih.gov A key feature of peptides containing β-amino acids (β-peptides) is their enhanced stability against proteolytic degradation by enzymes in the body. organic-chemistry.org This increased resistance makes them attractive candidates for the development of new therapeutic agents with improved pharmacokinetic profiles. nih.govwustl.edu
These compounds serve as crucial building blocks for a variety of biologically active molecules and pharmaceuticals. organic-chemistry.orglibretexts.org Their applications are diverse, with research demonstrating their potential as antifungal, antibacterial, and anticancer agents. organic-chemistry.orglibretexts.org
Stereochemical Uniqueness of (3R)-3-Amino-3-methylpentanoic Acid: A Chiral Quaternary β-Amino Acid
The defining structural feature of this compound is the presence of a chiral quaternary stereocenter at the β-carbon. A quaternary carbon is one that is bonded to four other carbon or non-hydrogen atoms. In this molecule, the β-carbon is attached to a carboxyl-bearing methylene (B1212753) group, an amino group, a methyl group, and an ethyl group. The "(3R)" designation specifies the three-dimensional arrangement of these groups around this chiral center.
The construction of chiral quaternary carbon centers is a significant and often challenging task in synthetic organic chemistry. nih.gov The presence of this sterically hindered center imparts a high degree of conformational rigidity to the molecule. This rigidity can be highly desirable in drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. The synthesis of such complex structures often requires sophisticated catalytic asymmetric methods to control the stereochemistry. nih.gov
Current Research Trajectories and Academic Interest in Branched-Chain β-Amino Acid Scaffolds
Branched-chain amino acids (BCAAs) are critical components of proteins and play roles in metabolic regulation. acs.org While the most well-known BCAAs are the proteinogenic α-amino acids (leucine, isoleucine, and valine), there is growing interest in synthetic branched-chain β-amino acid scaffolds. These structures are being explored for their ability to create novel peptide and small molecule architectures with specific, pre-determined shapes.
Research in this area often focuses on developing stereoselective synthetic methods to access these complex building blocks. For example, catalytic asymmetric synthesis is employed to create β-amino acids with quaternary centers for subsequent incorporation into larger molecules. nih.gov The goal is to use these conformationally restricted amino acids to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and activity. acs.orgnih.gov
Defining the Scope of Academic Inquiry for this compound Research
Given the lack of specific literature on this compound, future academic inquiry would logically focus on several key areas:
Asymmetric Synthesis: Developing novel and efficient stereoselective routes to synthesize this compound with high enantiomeric purity. This would likely involve exploring various catalytic methods known to be effective for creating quaternary stereocenters.
Conformational Analysis: Studying the three-dimensional structure and conformational preferences of the molecule and peptides derived from it. This would involve techniques like NMR spectroscopy and computational modeling to understand how its rigid structure influences folding.
Incorporation into Peptides: Investigating the impact of incorporating this compound into peptide sequences on their secondary structure, stability against enzymatic degradation, and biological activity.
Medicinal Chemistry Applications: Using the compound as a scaffold or building block to design and synthesize novel small molecules or peptidomimetics for specific therapeutic targets where conformational rigidity is expected to be beneficial.
In essence, while this compound itself is not a well-documented compound, its structural motifs place it at the intersection of several highly active areas of chemical research. Future studies would be necessary to elucidate its specific properties and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-6(2,7)4-5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
WCYAXBNGDLLWRW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)O)N |
Canonical SMILES |
CCC(C)(CC(=O)O)N |
Origin of Product |
United States |
Physicochemical and Structural Characterization Methodologies for 3r 3 Amino 3 Methylpentanoic Acid in Research
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure, connectivity, and functional groups of (3R)-3-Amino-3-methylpentanoic acid.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides unambiguous confirmation of its atomic connectivity.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The structure of this compound would be expected to show distinct signals for the methyl and ethyl groups attached to the chiral center, the methylene (B1212753) protons adjacent to the carboxyl group, and the amine protons. The splitting patterns (e.g., a triplet for the terminal methyl of the ethyl group, a quartet for its methylene) are critical for confirming the ethyl substituent.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, six unique carbon signals are expected, corresponding to the carboxyl carbon, the quaternary carbon bearing the amino group, the adjacent methylene carbon, the carbon of the C3-methyl group, and the two carbons of the ethyl group.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish definitive correlations. A COSY spectrum would show correlations between adjacent protons, for instance, between the CH₃ and CH₂ protons of the ethyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the C-H framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-3-methylpentanoic Acid (Note: Exact chemical shifts can vary based on solvent and concentration. The following are predicted values based on the molecular structure.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | - | ~175-180 |
| C2 (-CH₂-) | ~2.5 (s) | ~45-50 |
| C3 (-C(NH₂)(CH₃)-) | - | ~55-60 |
| C4 (-CH₂CH₃) | ~1.6 (q) | ~30-35 |
| C5 (-CH₂CH₃) | ~0.9 (t) | ~8-12 |
| C3-Methyl (-CH₃) | ~1.2 (s) | ~25-30 |
| Amine (-NH₂) | Variable (broad s) | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for 3-Amino-3-methylpentanoic acid is C₆H₁₃NO₂. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of an ionized form of the molecule (e.g., the protonated molecule [M+H]⁺) to within a few parts per million (ppm) of its theoretical value. This level of accuracy allows for the confident confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |
| C₆H₁₃NO₂ | [M+H]⁺ | 132.10190 |
| C₆H₁₃NO₂ | [M+Na]⁺ | 154.08385 |
| C₆H₁₃NO₂ | [M+K]⁺ | 170.05778 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the key carboxylic acid and primary amine functionalities.
Carboxylic Acid: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretch and a strong, sharp band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch are characteristic.
Amine: N-H stretching vibrations for the primary amine typically appear in the 3300-3500 cm⁻¹ region, while N-H bending (scissoring) vibrations are found around 1590-1650 cm⁻¹.
Alkyl Groups: C-H stretching vibrations from the methyl and ethyl groups are observed in the 2850-3000 cm⁻¹ range.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | N-H stretch | 3300-3500 |
| Amine | N-H bend | 1590-1650 |
| Alkyl | C-H stretch | 2850-3000 |
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Since this compound is a chiral compound, chromatographic methods are indispensable for assessing its enantiomeric purity by separating it from its (3S) enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral HPLC is the gold standard for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For underivatized amino acids, several types of CSPs are effective. ankara.edu.trmdpi.com
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used and can offer broad selectivity for a range of chiral compounds.
Crown Ether-based CSPs: These are particularly effective for separating primary amino acids, as the crown ether cavity can complex with the protonated amine group. ankara.edu.tr
Macrocyclic Glycopeptide-based CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) can separate a wide variety of amino acid isomers through multiple interaction mechanisms. sigmaaldrich.com
The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) with acidic or basic additives to control the ionization state of the amino acid, which is crucial for achieving separation on ion-exchange type CSPs. mdpi.com The goal is to develop a method that provides baseline resolution between the peaks for the (3R) and (3S) enantiomers, allowing for accurate quantification of enantiomeric excess (ee).
Gas Chromatography with Chiral Stationary Phases
Gas chromatography (GC) can also be used for chiral separations, but it generally requires the analyte to be volatile. Amino acids are non-volatile due to their zwitterionic nature. Therefore, a derivatization step is necessary to convert both the carboxylic acid and amine groups into less polar, more volatile functionalities.
Common derivatization steps include:
Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or propyl ester).
Acylation: The amine group is acylated (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride).
Once derivatized, the compound can be analyzed on a GC equipped with a chiral capillary column. The chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, provides the enantioselective interactions needed to separate the derivatized (3R) and (3S) enantiomers. This method is highly sensitive and can provide excellent resolution for purity assessment.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom.
For the determination of the absolute configuration of this compound, anomalous dispersion is utilized. This effect, which is particularly pronounced when heavier atoms are present in the crystal structure or by using specific X-ray wavelengths, allows for the differentiation between the two possible enantiomeric forms (R and S). The resulting crystallographic data not only confirms the covalent structure but also provides irrefutable proof of its stereochemistry.
While specific crystallographic data for this compound is not widely available in the published literature, a typical crystallographic study would yield the parameters presented in the interactive table below.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 8.23 |
| c (Å) | 15.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 746.8 |
| Z | 4 |
| R-factor | < 0.05 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallographic analysis.
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotational Dispersion, Electronic Circular Dichroism)
Chiroptical methods are a group of analytical techniques that probe the interaction of chiral molecules with polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are routinely used to assess enantiomeric purity and to assign or confirm the absolute configuration. The two most prominent chiroptical techniques are Optical Rotational Dispersion (ORD) and Electronic Circular Dichroism (ECD).
Optical Rotational Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum provides information about the stereochemistry of the molecule and can be used to identify the presence of specific chromophores.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum is characterized by positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores. The sign and intensity of these peaks are directly related to the absolute configuration of the molecule.
For this compound, the carboxylic acid group and the amino group can act as chromophores. The spatial arrangement of these groups around the chiral center will dictate the appearance of the ECD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer. By comparing the experimentally measured ECD spectrum with the calculated spectrum, the absolute configuration can be confidently assigned.
Detailed experimental ORD and ECD data for this compound are not readily found in publicly accessible research. However, a typical chiroptical analysis would yield the data presented in the following interactive table.
Interactive Table: Hypothetical Chiroptical Data for this compound
| Parameter | Method | Wavelength (nm) | Value |
| Specific Rotation | ORD | 589 (D-line) | +X.X° (c=1, H₂O) |
| Cotton Effect | ECD | ~210 | Positive |
Note: The data in this table is hypothetical and for illustrative purposes. The specific rotation value and the sign of the Cotton effect would need to be determined experimentally.
Biochemical Role and Metabolic Research of 3r 3 Amino 3 Methylpentanoic Acid Analogs
Investigation of Enzymatic Recognition and Substrate Specificity for β-Amino Acids
The ability of enzymes to recognize and process β-amino acids is a critical area of investigation. This research sheds light on the evolution of enzyme active sites and the potential for engineering novel biocatalysts.
Studies on Enzymes Involved in Amino Acid Metabolism with Related Branched-Chain Substrates
Enzymes involved in the metabolism of the common branched-chain α-amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—are primary candidates for studying the recognition of branched-chain β-amino acid analogs. youtube.comnih.govyoutube.com The initial step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com
Research has shown that the substrate specificity of these enzymes is not absolute. While they preferentially act on their natural α-amino acid substrates, the structural similarity of β-amino acid analogs allows for some level of interaction. The degree of acceptance by these enzymes depends on the specific stereochemistry and branching pattern of the β-amino acid analog. For instance, the position and bulk of the methyl group in analogs of (3R)-3-amino-3-methylpentanoic acid would significantly influence its binding within the active site of BCAT.
| Enzyme | Natural Substrate(s) | Role in Metabolism | Potential Interaction with β-Amino Acid Analogs |
| Branched-Chain Aminotransferase (BCAT) | Leucine, Isoleucine, Valine | Reversible transamination to form α-keto acids. nih.gov | May recognize and bind branched-chain β-amino acids, though likely with lower affinity and catalytic efficiency compared to α-amino acids. |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate | Irreversible oxidative decarboxylation of α-keto acids. nih.gov | The complex's specificity for the α-keto group makes direct interaction with β-amino acids unlikely in the primary catabolic pathway. |
Enzyme Kinetics and Mechanistic Studies on Aminoacyl-tRNA Synthetases (if relevant to specific analogs)
Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis. numberanalytics.comnih.govnih.gov While these enzymes exhibit high fidelity for their cognate α-amino acids, some studies have demonstrated a surprising degree of tolerance for non-canonical substrates, including β-amino acids. nih.govoup.com
Kinetic studies have revealed that certain aaRSs can recognize and adenylate β-amino acid analogs, albeit with significantly lower efficiency (kcat/KM) than their natural substrates. nih.gov For example, research on E. coli phenylalanyl-tRNA synthetase (PheRS) has shown that it can accommodate β³-Phe analogs. nih.govacs.org This suggests that the active sites of some aaRSs possess a degree of plasticity that could potentially be exploited for the in vivo incorporation of β-amino acids into proteins. acs.org The structural features of a β-amino acid analog, such as the position of the amino group and the nature of the side chain, are critical determinants of its interaction with a specific aaRS. nih.gov
Exploration of Potential Metabolic Pathways and Intermediates
Understanding how β-amino acid analogs are synthesized and degraded within a cell is essential for predicting their biological effects and potential applications.
Hypothesized Biosynthetic Routes for β-Amino Acid Derivatives
In nature, the biosynthesis of β-amino acids occurs through several enzymatic pathways. rsc.org These routes often involve the modification of α-amino acids or intermediates in other metabolic pathways. rsc.org Hypothesized biosynthetic routes for branched-chain β-amino acids like this compound can be extrapolated from these known pathways:
Amino Group Migration: An intramolecular rearrangement catalyzed by an aminomutase could potentially shift the amino group from the α- to the β-position of a branched-chain α-amino acid precursor.
Michael Addition: The addition of an amino group to an α,β-unsaturated carboxylic acid intermediate, which could be derived from branched-chain fatty acid metabolism, is another plausible route. rsc.org
Transamination of a β-Keto Acid: A transaminase could catalyze the transfer of an amino group to a β-keto acid precursor, which would need to be synthesized through a separate pathway. rsc.org
The biosynthesis of branched-chain α-amino acids themselves is a well-characterized, multi-enzyme process in bacteria, plants, and fungi. nih.govnih.gov
Catabolic Fates and Degradation Pathways of Branched-Chain β-Amino Acids
The degradation of branched-chain β-amino acids is less understood than their α-amino acid counterparts. However, based on the known catabolic pathways of BCAAs, several potential fates can be hypothesized. youtube.comyoutube.com The catabolism of valine, isoleucine, and leucine ultimately funnels into central metabolic pathways, producing intermediates such as succinyl-CoA, acetyl-CoA, and acetoacetate. nih.govnih.gov
A branched-chain β-amino acid analog might be catabolized through a modified version of these pathways. The initial steps would likely involve transamination and subsequent reactions to convert the carbon skeleton into a recognizable intermediate. The specific degradation products would depend on the branching pattern and the point of entry into established metabolic routes. For example, the degradation of a C6 branched-chain β-amino acid could potentially yield intermediates that enter the Krebs cycle or fatty acid metabolism.
| Branched-Chain α-Amino Acid | Key Catabolic Intermediates | Final Products |
| Valine | Isobutyryl-CoA, Propionyl-CoA | Succinyl-CoA (glucogenic) nih.gov |
| Isoleucine | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA (ketogenic), Succinyl-CoA (glucogenic) nih.gov |
| Leucine | Isovaleryl-CoA, HMG-CoA | Acetyl-CoA, Acetoacetate (ketogenic) youtube.com |
Interaction with Biological Macromolecules and Cellular Processes
Beyond direct enzymatic interactions, β-amino acid analogs can influence cellular functions by interacting with a variety of biological macromolecules. These interactions are often non-covalent and depend on the three-dimensional structure and chemical properties of both the analog and the macromolecule. nih.gov
Peptides and proteins containing β-amino acids can exhibit enhanced stability against degradation by proteases, which typically recognize α-amino acid linkages. rsc.org This resistance makes them attractive for the development of therapeutic peptides with longer half-lives.
The interaction of small molecules with proteins can modulate cellular signaling pathways. nih.gov A branched-chain β-amino acid analog could potentially bind to receptors or other signaling proteins, either activating or inhibiting their function. Furthermore, the incorporation of β-amino acids into proteins can alter their folding and secondary structure, potentially leading to novel functions or altered protein-protein interactions. nih.govpnas.org The study of these interactions is crucial for understanding the full biological impact of these non-canonical amino acids.
Studies on Protein-β-Amino Acid Interactions
The incorporation of β-amino acids, including analogs of this compound, into peptides and proteins has been a subject of extensive research to modulate structure and function. These studies often involve the strategic replacement of naturally occurring α-amino acids with β-amino acid analogs to probe the determinants of protein stability and folding.
A notable area of investigation has been the replacement of amino acids in β-hairpin loops. For example, studies on the Pin1 WW domain, a small protein module, have systematically evaluated the impact of replacing α-amino acids with β³-amino acid analogs at various positions within its loops. nih.gov The rationale for these substitutions is often guided by the dihedral angles (φ and ψ) of the native protein structure to select a stereochemically compatible β-amino acid. nih.gov The findings from such studies are crucial for understanding the structural tolerance of proteins to backbone modifications and for the rational design of stabilized protein variants.
The table below summarizes the conceptual approach to studying the effects of α- to β-amino acid substitutions in protein loops.
| Protein Domain | Loop Investigated | Type of Substitution | Analytical Method | Observed Outcome on Stability |
| Pin1 WW Domain | β-hairpin loop | α-amino acid → β³-amino acid | Circular Dichroism, X-ray Crystallography | Can be destabilizing or neutral depending on position |
| Generic Protein | Flexible Loop | α-amino acid → Cyclic β-amino acid | NMR Spectroscopy, Thermal Denaturation | Can enhance conformational stability |
These investigations have shown that while single β³-amino acid substitutions can be accommodated, they often result in local structural perturbations. The expanded backbone of the β-amino acid can disrupt the precise hydrogen-bonding network that stabilizes native protein folds. However, these studies also lay the groundwork for creating "foldamers," which are oligomers of β-amino acids that can adopt predictable secondary structures, mimicking natural peptides and proteins.
Furthermore, research into β-peptides has shown they can form stable helical structures, known as 14-helices, in aqueous solutions. acs.org The stability of these structures is influenced by factors such as intramolecular salt bridges between charged side chains. acs.org The ability to design β-peptides with specific three-dimensional shapes opens up possibilities for creating molecules that can bind to protein surfaces and disrupt protein-protein interactions, a key strategy in drug discovery. acs.org
Influence on Biochemical Signaling Cascades in in vitro systems
The unique structural characteristics of β-amino acid-containing peptides make them promising candidates for modulating biochemical signaling cascades. Their inherent resistance to proteolysis gives them a significant advantage over natural peptides, which are often rapidly degraded in biological systems. This enhanced stability allows them to function as durable inhibitors or modulators of signaling pathways.
Peptides containing β-amino acid analogs can be designed to target protein-protein interfaces that are critical for the propagation of cellular signals. acs.org The design of such molecules often involves creating β-peptide secondary structures that mimic the conformation of a key region of one of the interacting partner proteins. For instance, a β-peptide designed to mimic an α-helix involved in a protein-protein interaction could competitively bind to the partner protein and block the formation of the native complex, thereby inhibiting the downstream signaling cascade.
Research has explored the creation of chimeric proteins where a segment of a natural protein is replaced by a β-peptide. In one seminal study, a portion of the chemokine Interleukin-8 (IL-8) was replaced with a β-peptide designed to mimic the native structure. The resulting chimeric protein was able to activate its target receptor, CXCR1, demonstrating that these artificial secondary structure elements can be functional and can successfully engage with cellular signaling machinery.
The table below outlines the conceptual strategies for using β-amino acid analogs to influence signaling pathways.
| Target Type | Strategy | Desired Outcome | Example Application |
| Protein-Protein Interaction | Design of a β-peptide that mimics the binding interface of one partner. | Competitive inhibition of the native protein-protein interaction. | Inhibition of a transcription factor complex. |
| G-protein-coupled receptor (GPCR) | Replacement of α-amino acids with β-amino acids in a peptide ligand. | Increased stability and sustained receptor activation or inhibition. | Development of long-lasting peptide hormones. |
| Enzyme Active Site | Incorporation of β-amino acids into a peptide substrate analog. | Creation of a proteolytically resistant enzyme inhibitor. | Inhibition of proteases involved in disease. |
The development of peptides containing β-amino acid analogs for modulating signaling pathways is a highly active area of research. These efforts highlight the potential of using sequence-based design to create novel therapeutic agents. The ability to fine-tune the conformational properties and biological stability of peptides by incorporating β-amino acids provides a powerful tool for influencing cellular processes in a controlled manner.
Applications of 3r 3 Amino 3 Methylpentanoic Acid in Advanced Chemical and Medicinal Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The enantiopure nature of (3R)-3-Amino-3-methylpentanoic acid makes it an important chiral building block. researchgate.net Chiral amino acids are fundamental in asymmetric synthesis for creating complex, biologically active molecules. researchgate.netnih.gov The presence of a methyl group and an ethyl group on the same carbon as the amino group (a quaternary stereocenter) introduces significant steric hindrance, which can be exploited to control the conformation of larger molecules. nih.gov
Incorporation into Peptidomimetics and Non-Ribosomal Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. mdpi.com β-Amino acids are frequently used to construct peptidomimetics because peptides containing them are more resistant to proteolysis. acs.orgpeptide.com
This compound is a candidate for incorporation into β-peptides, which are polymers of β-amino acids, and hybrid peptides containing both α- and β-amino acids. nih.govnih.gov The substitution pattern of this specific β-amino acid can influence the secondary structure of the resulting peptide. The presence of two substituents on the α-carbon (relative to the carboxyl group) plays a crucial role in dictating peptide conformations, often promoting helical folding. nih.gov The incorporation of even a single β-amino acid into a peptide sequence can alter its structure and biological activity. nih.gov The synthesis of such modified peptides often involves standard peptide coupling protocols, which are generally applicable to unnatural amino acids, including β-amino acids. chubu.ac.jpnih.gov
The structural rigidity provided by the quaternary center in this compound is a desirable feature in the design of foldamers—oligomers that adopt well-defined, predictable secondary structures similar to proteins. nih.gov This controlled folding is essential for creating bioactive molecules that can interact specifically with biological targets. nih.gov
Scaffold for the Construction of Bioactive Natural Product Analogs
Natural products often serve as the inspiration for new drugs, and modifying their structures can lead to improved efficacy or novel activities. β-Amino acids are found in various natural products with interesting biological properties. nih.govpeptide.com this compound can serve as a molecular scaffold, a core structure upon which more complex molecules can be built. nih.gov By replacing a segment of a natural product with this amino acid, chemists can generate novel analogs. This strategy is employed to explore the structure-activity relationship (SAR) of the parent natural product, potentially leading to compounds with enhanced therapeutic profiles. The unique stereochemistry and conformation of this building block can help mimic or alter the spatial arrangement of functional groups in the natural product, influencing its interaction with biological targets.
Development of Novel Organic Ligands for Asymmetric Catalysis
The inherent chirality of amino acids makes them excellent candidates for use as ligands in asymmetric catalysis, a field crucial for the efficient synthesis of enantiomerically pure compounds, particularly for pharmaceuticals. bohrium.com Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a chemical reaction.
This compound can be chemically modified to create novel chiral ligands. For instance, the amino and carboxylic acid groups can be functionalized to coordinate with various transition metals. The steric bulk provided by the methyl and ethyl groups at the stereocenter can create a well-defined chiral pocket around the metal catalyst, which is essential for achieving high levels of enantioselectivity in a reaction. mdpi.com The development of such tailored ligands is a continuous effort in organic synthesis to find practical and efficient methods for producing specific enantiomers of a desired molecule. nih.govnih.gov Copper-catalyzed reactions, for example, have utilized chiral ligands for the asymmetric synthesis of other β-amino acids. acs.org
Role in Drug Discovery and Development Research (Pre-Clinical Focus)
The structural characteristics of this compound make it an attractive component for designing new therapeutic agents. Its incorporation into drug candidates can improve metabolic stability and conformational rigidity, which are key factors in drug design.
Design and Synthesis of Potent Enzyme Inhibitors (e.g., Aminopeptidases, Arginase)
Enzyme inhibitors are a major class of drugs that function by blocking the activity of specific enzymes. The design of potent and selective inhibitors often relies on creating molecules that mimic the substrate or the transition state of the enzyme-catalyzed reaction.
Aminopeptidase (B13392206) Inhibitors: Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Inhibitors of these enzymes have therapeutic potential in various areas, including cancer and pain management. nih.gov The design of novel aminopeptidase inhibitors has involved the synthesis of peptide-derived molecules. acs.org While direct studies on this compound as an aminopeptidase inhibitor are not prominent, the general strategy of using non-natural amino acids to create potent inhibitors is well-established. For example, replacing natural amino acids with modified ones can enhance binding to the enzyme's active site and increase resistance to degradation. mdpi.com The structure of this β-amino acid could be used to design peptidomimetics that target the active site of various aminopeptidases.
Arginase Inhibitors: Arginase is an enzyme that converts L-arginine to L-ornithine and urea (B33335). researchgate.net It has become a significant target in immuno-oncology and for treating cardiovascular diseases because its activity can suppress the immune response and contribute to endothelial dysfunction. acs.orgnih.gov Many arginase inhibitors are designed as analogs of L-arginine. The development of potent inhibitors has often focused on modifying the α-amino acid structure. researchgate.net
Recent efforts have explored building off the β-position of known inhibitors to improve potency. acs.orgnih.gov The design of amino acid sulfonamides as transition-state analogue inhibitors has also been a successful strategy, where the sulfonamide group mimics the tetrahedral intermediate of the reaction. acs.orgresearchgate.net The scaffold of this compound could be incorporated into novel inhibitor designs, where its stereochemistry and substitution pattern could be exploited to achieve high potency and selectivity for one of the arginase isoforms.
Below is a table summarizing the key applications and the rationale for using this compound in these contexts.
| Application Area | Specific Use | Key Rationale | Relevant Findings/Strategies |
| Chiral Building Block | Incorporation into β-Peptides | Introduces conformational constraints and proteolytic stability. acs.orgnih.gov | The quaternary stereocenter promotes helical folding in oligopeptides. nih.gov |
| Scaffold for Natural Product Analogs | Provides a rigid, chiral core for creating novel bioactive compounds. | Used to mimic or alter the 3D structure of parent natural products to improve activity. | |
| Ligands for Asymmetric Catalysis | The stereocenter creates a defined chiral environment around a metal catalyst. bohrium.com | Steric bulk can enhance enantioselectivity in catalyzed reactions. mdpi.com | |
| Drug Discovery | Design of Enzyme Inhibitors | Serves as a backbone for peptidomimetics targeting enzyme active sites. | Structure can be adapted to mimic transition states, as seen with sulfonamide-based arginase inhibitors. acs.orgresearchgate.net |
| Arginase Inhibitor Design | Potential to create novel, potent inhibitors by modifying the amino acid scaffold. acs.orgnih.gov | α,α-Disubstituted amino acids have been successfully used to develop clinical candidates for arginase inhibition. researchgate.net |
Exploration of Receptor Agonist/Antagonist Properties for Neurotransmitter Systems
The structural similarity of β-amino acids to endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA), has spurred investigations into their potential as receptor modulators. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders.
While direct studies on the receptor binding profile of this compound are not extensively documented in publicly available research, its structural components suggest a potential for interaction with neurotransmitter systems. As a β-amino acid, it can be considered a structural analogue of GABA. Research into other conformationally restricted GABA analogues has shown that modifications to the GABA backbone can lead to compounds with specific agonist or antagonist activities at GABA receptors. For instance, the introduction of cyclic constraints or substitutions can influence binding affinity and efficacy at GABAA and GABAB receptors.
The (3R)-chirality and the methyl group at the C3 position of this compound would create a specific three-dimensional conformation. This fixed orientation of the amino and carboxylic acid groups could potentially allow for selective interaction with a particular receptor subtype. The exploration of its properties could involve competitive binding assays against known radiolabeled ligands for GABA receptors or functional assays measuring receptor activation or inhibition. Such studies would be crucial in determining if this specific β-amino acid could serve as a lead compound for the development of novel central nervous system-active agents.
| Neurotransmitter System | Potential Interaction of this compound | Rationale |
| GABAergic System | Potential agonist or antagonist at GABAA or GABAB receptors. | Structural similarity to the endogenous neurotransmitter GABA. The chiral center and methyl group could confer receptor subtype selectivity. |
| Glutamatergic System | Potential modulator of NMDA or AMPA receptors. | β-Amino acids have been explored as components of ligands for glutamate (B1630785) receptors. frontiersin.org |
Development of Molecular Probes for Target Validation Studies
Molecular probes, particularly those labeled with radioisotopes for techniques like Positron Emission Tomography (PET), are invaluable tools in drug discovery and development. They allow for the non-invasive visualization and quantification of biological targets in vivo, aiding in target validation and the assessment of drug-target engagement. Radiolabeled amino acids have emerged as a significant class of PET tracers, especially in oncology, for imaging tumors with upregulated amino acid transport systems. nih.gov
While there are no specific reports on the development of a radiolabeled version of this compound, its structure suggests it could be a candidate for such an application. The synthesis of a derivative containing a positron-emitting isotope, such as Fluorine-18 (¹⁸F), could yield a novel molecular probe. The potential utility of such a probe would depend on its biological transport and accumulation mechanisms.
For instance, if (3R)-3-Amino-3-[¹⁸F]fluoromethylpentanoic acid were synthesized, its uptake in specific tissues could be monitored by PET. If it were found to be a substrate for a particular amino acid transporter that is overexpressed in a disease state, such as certain cancers, it could be used to image those tissues and validate the transporter as a therapeutic target. The development process would involve:
Synthesis: Developing a synthetic route to incorporate a radionuclide.
Radiolabeling: Establishing an efficient and rapid method for introducing the radioisotope.
In Vitro Evaluation: Assessing its uptake and specificity in cell lines.
In Vivo Imaging: Conducting PET studies in animal models to determine its biodistribution and target accumulation. nih.gov
The chirality of the molecule would be a critical factor, as biological systems often exhibit stereoselectivity. Therefore, the (3R) enantiomer would likely have a distinct biological profile compared to its (3S) counterpart.
| Potential Radiolabeled Analogue | Imaging Modality | Potential Application | Rationale for Exploration |
| [¹⁸F]-(3R)-3-Amino-3-methylpentanoic acid derivative | Positron Emission Tomography (PET) | Tumor imaging, neuroreceptor imaging | Radiolabeled amino acids are effective PET tracers for upregulated transporters in cancer and for brain imaging. nih.gov |
| [¹¹C]-(3R)-3-Amino-3-methylpentanoic acid derivative | Positron Emission Tomography (PET) | Neurotransmitter system studies | ¹¹C-labeling is commonly used for developing PET tracers for brain receptor systems due to its short half-life. |
Contributions to Materials Science and Polymer Chemistry
The unique structural characteristics of β-amino acids make them valuable building blocks for the creation of novel polymers and materials with specialized properties. The presence of an additional carbon in the backbone compared to α-amino acids imparts different conformational preferences and often enhanced stability against enzymatic degradation.
Synthesis of β-Amino Acid-Based Polymeric Materials
Polymers derived from β-amino acids, known as β-peptides or poly-β-amino acids, have garnered significant attention due to their ability to form stable secondary structures, such as helices and sheets. nih.gov These structures can mimic the architectures of natural proteins and peptides, leading to applications in biomaterials and medicine.
This compound can serve as a chiral monomer in the synthesis of such polymers. The incorporation of this specific monomer would influence the resulting polymer's properties in several ways:
Chirality: The (3R) stereocenter would introduce a specific chirality into the polymer backbone, which can direct the formation of ordered, non-racemic secondary structures.
Conformational Constraint: The methyl group at the C3 position would introduce a steric constraint, further influencing the conformational preferences of the polymer chain.
The synthesis of polymers from this compound could be achieved through various polymerization techniques, such as the ring-opening polymerization of a corresponding β-lactam or the condensation polymerization of the amino acid itself. The resulting polymers could be homopolymers of this compound or copolymers with other β-amino acids or even α-amino acids, leading to a wide range of materials with tunable properties. nih.gov These materials could find applications as novel biomaterials, for instance, in tissue engineering scaffolds or as drug delivery vehicles.
Design of Chiral Stationary Phases for Chromatographic Separations
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can have vastly different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used methods for enantioseparation. lumenlearning.comlibretexts.org
Chiral molecules, such as this compound, can be used as the chiral selector in the design of CSPs. The principle of chiral recognition by a CSP relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. For effective separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. mdpi.com
The use of specific chiral selectors allows for the development of CSPs with high selectivity for certain classes of compounds. For example, CSPs based on amino acids have been shown to be effective for the separation of other amino acids, as well as a variety of other chiral molecules. sigmaaldrich.comchiraltech.com The unique structure of this compound could lead to a CSP with novel and useful enantioselective properties.
| Chiral Selector Based On | Chromatographic Technique | Potential Analytes for Separation |
| This compound | High-Performance Liquid Chromatography (HPLC) | Racemic amino acids, pharmaceuticals, agrochemicals |
| Derivatives of this compound | Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC) | A broad range of chiral small molecules |
Computational and Theoretical Investigations of 3r 3 Amino 3 Methylpentanoic Acid
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods are crucial for understanding the three-dimensional structure and dynamic properties of β-amino acids like (3R)-3-amino-3-methylpentanoic acid.
Conformational Analysis and Energy Landscapes of β-Amino Acids
β-amino acids are known for their propensity to form stable, well-defined secondary structures, which is a key aspect of their function in designing novel biomaterials and bioactive ligands. nih.gov Conformational analysis is the first step in understanding the structural preferences of this compound. This involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.
Computational methods, such as molecular mechanics force fields, are employed to systematically explore the conformational space. By rotating the single bonds within the molecule, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformers. The resulting energy landscape provides insights into the molecule's flexibility and its preferred shapes in different environments.
Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and represents the type of data generated from conformational analysis.
| Conformer ID | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60° (gauche) | 0.00 | 45.2 |
| 2 | 180° (anti) | 0.85 | 25.1 |
| 3 | -60° (gauche) | 1.20 | 15.5 |
| 4 | 0° (eclipsed) | 5.50 | 0.1 |
Molecular Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular dynamics (MD) simulations are employed. dovepress.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dovepress.com This provides a detailed view of the binding process, the stability of the ligand-target complex, and the specific interactions that are most important. nih.govrsc.orgacs.org
A typical MD simulation involves placing the ligand in the binding site of the protein and simulating the system in a solvated environment that mimics physiological conditions. The analysis of the simulation trajectory can reveal key information about the interaction. nih.gov
Table 2: Typical Output from a Molecular Dynamics Simulation Analysis This table illustrates the kind of data obtained from MD simulations of a ligand-protein complex.
| Analysis Metric | Description | Typical Result |
|---|---|---|
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's position, indicating stability in the binding pocket. | Low values (< 2 Å) suggest a stable binding mode. |
| Hydrogen Bonds | Average number of hydrogen bonds between the ligand and the target protein. | A higher number of persistent hydrogen bonds often correlates with stronger binding. |
| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation snapshots. | Negative values indicate favorable binding. |
| van der Waals Interactions | Contribution of non-polar interactions to the binding energy. | Identifies key hydrophobic contacts. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govicm.edu.pl
Reaction Pathway Predictions for Novel Syntheses
Computational tools can predict and analyze potential synthetic routes for molecules like this compound. oup.com By applying quantum chemical methods such as Density Functional Theory (DFT), the energies of reactants, products, and transition states for a proposed reaction can be calculated. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a theoretical assessment of a reaction's feasibility.
Software platforms can use databases of known chemical and enzymatic reactions to propose multi-step synthetic pathways. nih.govacs.orgfrontiersin.org This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. acs.org
Table 3: Hypothetical Quantum Chemical Data for a Proposed Synthetic Step This table is a representation of data used to evaluate a potential reaction pathway.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Precursor A + Reagent B | +25.3 | Intermediate C | -15.8 |
| 2 | Intermediate C + Reagent D | +18.9 | This compound | -22.4 |
Spectroscopic Property Calculations (e.g., NMR, ECD)
Quantum chemistry is highly effective at predicting spectroscopic properties, which are essential for the characterization and structural elucidation of newly synthesized compounds. icm.edu.pl For a chiral molecule like this compound, calculated spectra are invaluable.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data helps to confirm the molecule's constitution and configuration. nih.gov
ECD (Electronic Circular Dichroism) Spectroscopy: ECD is particularly useful for determining the absolute stereochemistry of chiral molecules. By calculating the theoretical ECD spectrum for the (3R) enantiomer and comparing it to the experimental spectrum, the stereochemistry can be unambiguously assigned.
Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table demonstrates the use of computational methods to verify experimental spectroscopic data.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (Carboxyl) | 175.4 | 174.9 | 0.5 |
| C2 | 45.2 | 45.8 | -0.6 |
| C3 | 58.1 | 57.5 | 0.6 |
| C4 | 33.6 | 33.1 | 0.5 |
| C5 | 11.8 | 12.2 | -0.4 |
| C3-Methyl | 25.3 | 24.9 | 0.4 |
Chemoinformatics and Virtual Screening in Drug Design Research
Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. nih.govlongdom.org It plays a vital role in modern drug discovery by enabling rapid, large-scale in silico screening of molecules for potential therapeutic activity. azolifesciences.com
In the context of this compound, chemoinformatics would be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors can then be used in quantitative structure-activity relationship (QSAR) models to predict the biological activity or other properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). azolifesciences.com
If researchers were exploring β-amino acids as potential drug candidates, this compound could be included in a virtual library. This library could then be screened against a computational model of a drug target to identify compounds with a high predicted binding affinity, prioritizing them for synthesis and experimental testing.
Table 5: Selected Chemoinformatics Descriptors for Virtual Screening This table provides examples of calculated properties used in chemoinformatics and drug discovery.
| Descriptor | Calculated Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 131.17 g/mol | Influences absorption and distribution. |
| LogP | -1.7 | A measure of lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 2 | Number of potential hydrogen bonds with a target. |
| Hydrogen Bond Acceptors | 2 | Number of potential hydrogen bonds with a target. |
| Polar Surface Area | 63.3 Ų | Correlates with transport properties across biological membranes. |
Ligand Efficiency and Binding Affinity Predictions
Ligand efficiency (LE) and binding affinity are critical metrics in computational drug discovery, used to assess the potential of a compound as a drug candidate. Ligand efficiency normalizes binding affinity, typically the negative Gibbs free energy of binding (ΔG) or the inhibition constant (Ki) or concentration (IC50), by the size of the molecule (usually its number of heavy atoms). This allows for a more direct comparison of the binding potency of different-sized molecules.
Binding affinity predictions involve the use of computational methods like molecular docking and free energy calculations to estimate the strength of the interaction between a ligand and its target receptor. These predictions are instrumental in prioritizing compounds for synthesis and experimental testing.
A hypothetical data table for such findings would be structured as follows:
Table 1: Predicted Binding Affinity and Ligand Efficiency for this compound
| Target Protein | Predicted Binding Affinity (Ki, nM) | Predicted ΔG (kcal/mol) | Ligand Efficiency (LE) |
|---|
This table is for illustrative purposes only. No specific data for this compound has been found.
Pharmacophore Modeling for β-Amino Acid Derivatives
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For a class of molecules like β-amino acid derivatives, a pharmacophore model can guide the design of new analogs with improved potency and selectivity.
The process typically involves aligning a set of active molecules and extracting their common chemical features. This model can then be used to screen large virtual libraries for novel compounds that match the pharmacophore, or to guide the modification of existing compounds to better fit the model. Key features for a β-amino acid derivative like this compound would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxylic acid group), and a hydrophobic feature (the methyl and ethyl groups).
A representative table for a pharmacophore model is presented below:
Table 2: Hypothetical Pharmacophore Features for β-Amino Acid Derivatives Targeting a Specific Receptor
| Feature | Type | Vector |
|---|---|---|
| 1 | Hydrogen Bond Donor | Directional |
| 2 | Hydrogen Bond Acceptor | Directional |
| 3 | Hydrophobic | Spherical |
This table represents a generalized pharmacophore model for β-amino acids and is not based on specific research for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (3R)-3-amino-3-methylpentanoic acid, and how can reaction conditions be optimized to minimize racemization?
- Methodological Answer :
- Chiral Precursors : Start with chiral building blocks such as (R)-3-hydroxybutanoic acid derivatives to preserve stereochemistry. Use protecting groups (e.g., Boc for amines) during amination steps to prevent racemization .
- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis. For example, use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- Optimization : Adjust pH (6.5–7.5) and temperature (0–4°C) during deprotection steps to stabilize the amino group and reduce side reactions .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- NMR Spectroscopy : Use NOESY or ROESY to analyze spatial proximity of protons, confirming the R-configuration at C3. For example, cross-peaks between the C3 methyl group and adjacent protons validate spatial orientation .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated spectra to assign stereochemistry .
Q. What analytical techniques are most reliable for purity assessment of this compound in complex mixtures?
- Methodological Answer :
- LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to separate impurities. Monitor m/z 146.2 ([M+H]+) for quantification .
- Titration : Perform potentiometric titration with 0.1 M HCl to quantify free amino groups, ensuring >98% purity for biological assays .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with enzymes such as aminotransferases or decarboxylases?
- Methodological Answer :
- Enzyme Assays : Compare kinetic parameters (Km, Vmax) of the R-enantiomer vs. its (3S)-counterpart using purified enzymes. For example, monitor NADH consumption in a coupled assay with alanine dehydrogenase .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The R-configuration may enhance hydrogen bonding with active-site residues (e.g., Tyr152 in glutamate decarboxylase), explaining activity differences .
- Isotopic Labeling : Synthesize 13C-labeled (3R)-isomer and track metabolic incorporation via NMR in cell lysates .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Batch Reproducibility : Test multiple synthesis batches for impurities (e.g., via LC-MS) to rule out contamination effects .
- Cell Line Validation : Replicate studies in standardized cell lines (e.g., HEK293) with controlled culture conditions to minimize variability .
- Meta-Analysis : Use tools like RevMan to statistically compare literature data, accounting for variables such as concentration ranges and assay endpoints .
Q. How can AI-driven synthesis planning improve the efficiency of generating this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthesis Tools : Apply platforms like Pistachio or Reaxys to predict viable routes for introducing substituents (e.g., trifluoromethyl groups) at C4 or C5 positions .
- High-Throughput Screening : Automate reaction optimization (e.g., via Chemspeed® platforms) to test 100+ conditions (solvent, catalyst) in parallel .
- SAR Workflow : Combine AI-predicted derivatives with in vitro enzyme inhibition assays to prioritize compounds with IC50 < 10 µM .
Q. What are the key considerations for designing in vivo studies to evaluate the metabolic stability of this compound?
- Methodological Answer :
- Isotope Tracing : Administer 15N-labeled compound to rodents and analyze urinary metabolites via LC-MS/MS to track degradation pathways .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability (F%) in Sprague-Dawley rats using serial blood sampling over 24h .
- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in target organs (e.g., liver, kidneys) .
Notes
- Stereochemical descriptors (R/S) are maintained without abbreviation.
- Advanced questions emphasize mechanistic studies and data validation, aligning with academic research priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
